N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features both amine
Scientific Research Applications
Synthesis and Structural Studies
The synthesis of complex organic compounds often involves the condensation and modification of simpler molecules. In the context of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1,2-ethanediamine oxalate, studies have demonstrated methodologies for synthesizing related compounds and analyzing their structural properties. For instance, research has illustrated the synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate through the condensation of o-hydroxyacetophenone and diethyl oxalate, which undergoes isomerization and bromination to produce compounds with reactive bromine atoms (Bevan & Ellis, 1983). Similarly, the synthesis of ethylenediamine-templated gallophosphate-oxalate layered materials using ethylenediamine and oxalic acid as structure-directing agents has been reported, leading to compounds with significant hydrogen-bonding interactions and potential applications in material science (Mrak et al., 2003).
Catalytic and Chemical Reactions
Research into catalytic processes and chemical reactions involving similar compounds highlights the versatility of these molecules in synthetic chemistry. The catalysis of oxidative functionalization of amino acid derivatives with H2O2 by simple iminopyridine iron(ii) complexes shows the potential for selective oxidation reactions in organic synthesis (Ticconi et al., 2018). Additionally, studies on the phosphine-catalyzed annulation reactions demonstrate the ability to synthesize highly functionalized tetrahydropyridines, indicating a route for the creation of complex nitrogen-containing cycles (Zhu, Lan, & Kwon, 2003).
Coordination Chemistry and Materials Science
The development of coordination complexes and materials science applications is another significant area of research for compounds like N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1,2-ethanediamine oxalate. The synthesis of oxalate-bridged binuclear complexes of gadolinium(III) and dysprosium(III) provides insights into the structural and magnetic properties of these materials, which could have implications for magnetic and photoluminescent applications (Barbosa et al., 2019).
Properties
IUPAC Name |
N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.C2H2O4/c1-11(2)13-5-4-12(3)14(10-13)17-9-8-16-7-6-15;3-1(4)2(5)6/h4-5,10-11,16H,6-9,15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXIAZFCUDNKKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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